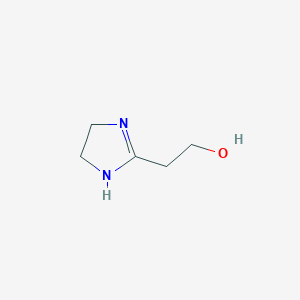![molecular formula C12H15NO2 B12558981 3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl- CAS No. 188726-68-3](/img/structure/B12558981.png)
3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl- is a heterocyclic compound that belongs to the class of benzopyranoisoxazoles. This compound is of significant interest due to its potential pharmacological activities, including serotonin reuptake inhibition and alpha-2 adrenoceptor antagonism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzopyran derivative with an isoxazole precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological receptors, particularly serotonin and adrenergic receptors.
Medicine: Investigated for potential therapeutic uses, including antidepressant and anxiolytic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl- involves its interaction with specific molecular targets:
Serotonin Reuptake Inhibition: The compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.
Alpha-2 Adrenoceptor Antagonism: It blocks alpha-2 adrenoceptors, which can enhance the release of norepinephrine and serotonin.
Comparison with Similar Compounds
Similar Compounds
- 3a,4-Dihydro-3H-1Benzopyrano[4,3-c]isoxazole : Shares a similar core structure but lacks certain substituents.
- 7-Amino-3a,4-dihydro-3H- 1Benzopyrano[4,3-c]isoxazole : Contains an amino group, which alters its pharmacological profile .
Uniqueness
3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual activity as a serotonin reuptake inhibitor and alpha-2 adrenoceptor antagonist makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
188726-68-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3,3-dimethyl-1,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole |
InChI |
InChI=1S/C12H15NO2/c1-12(2)9-7-14-10-6-4-3-5-8(10)11(9)13-15-12/h3-6,9,11,13H,7H2,1-2H3 |
InChI Key |
CWXKZJGQPMLLTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2COC3=CC=CC=C3C2NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)


![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)



![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)

